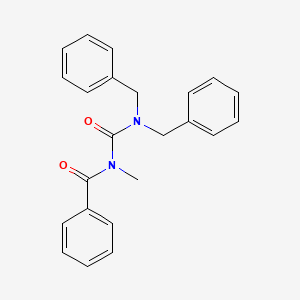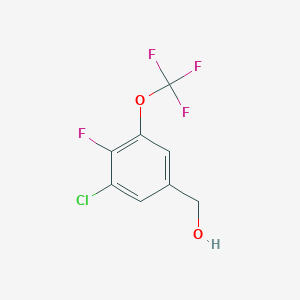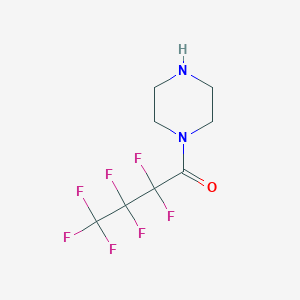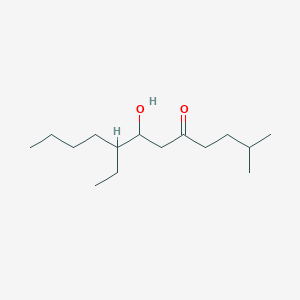
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione is a compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a naphthalene core with methoxy groups at positions 2 and 3, and a phenylmethanesulfinyl group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione typically involves the introduction of methoxy groups and a phenylmethanesulfinyl group onto a naphthoquinone core. One common method involves the use of methoxy-substituted naphthoquinones as starting materials. The phenylmethanesulfinyl group can be introduced via sulfoxidation reactions using appropriate sulfoxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydroquinone derivatives, and various substituted naphthoquinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione has several scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily through redox cycling, which induces the formation of intracellular superoxide anions. These reactive oxygen species can lead to oxidative stress, triggering various cellular responses such as apoptosis or necrosis. The molecular targets and pathways involved include mitochondrial pathways and the activation of caspases, which are crucial for the execution of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2,3-Dimethoxynaphthalene-1,4-dione: A similar compound with methoxy groups but lacking the phenylmethanesulfinyl group.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its tautomeric forms and diverse reaction products.
Uniqueness
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione is unique due to the presence of the phenylmethanesulfinyl group, which imparts distinct redox properties and biological activities. This makes it a valuable compound for studying oxidative stress and its effects on cellular processes .
Propriétés
Numéro CAS |
89227-26-9 |
|---|---|
Formule moléculaire |
C19H16O5S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
5-benzylsulfinyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O5S/c1-23-18-16(20)13-9-6-10-14(15(13)17(21)19(18)24-2)25(22)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
Clé InChI |
NNDMZIADSVOSSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2S(=O)CC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)
![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)

![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)


![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)



![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
